![molecular formula C12H12ClN3O2 B2741593 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-30-3](/img/structure/B2741593.png)
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride” is a chemical compound that has a pyrimidine scaffold, which is a widespread two-nitrogen containing compound in nature . It plays an important role in the synthesis of anti-tumor drug molecules . It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives, and can be used in the detection of their activity as antileukemia agents .
Synthesis Analysis
The synthesis of this compound involves various synthetic approaches applied in preparing pharmacologically active decorated diazines . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency . The synthesis process involves the use of LiOH dissolved in a mixture of methanol and water, and the reaction mixture is stirred at room temperature for 8 hours .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine scaffold, which is a central building block for a wide range of pharmacological applications . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include various synthetic approaches applied in preparing pharmacologically active decorated diazines . The reaction process involves the use of LiOH dissolved in a mixture of methanol and water .Applications De Recherche Scientifique
Antileukemia Agents
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride: is utilized in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives . These compounds have been studied for their potential as antileukemia agents, specifically targeting neoplastic stem cell leukemia. The compound’s role in these derivatives highlights its importance in the development of new therapeutic agents against this form of cancer.
Chronic Myelogenous Leukemia Treatment
This compound serves as an intermediate in the production of Nilotinib , a medication used in the treatment of chronic myelogenous leukemia (CML). Nilotinib is a tyrosine kinase inhibitor, and the use of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride in its synthesis is crucial for the medication’s effectiveness.
Pharmacophoric Studies
The compound is involved in the creation of benzamides containing a 2-(arylamino)pyrimidine fragment . These structures are significant in pharmacophoric studies, which are essential for understanding how drug molecules interact with biological targets and can lead to the design of more effective drugs.
Antiviral Research
Research has indicated that derivatives containing 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride show promising antiviral activity . These findings suggest potential applications in developing antiviral therapeutics, particularly against viruses like the Newcastle disease virus.
Chemical Synthesis and Stability
The compound’s properties, such as its melting point, boiling point, and solubility, make it a valuable asset in chemical synthesis . Its stability under certain conditions is also beneficial for long-term storage and handling, which is important for research and development purposes.
Mécanisme D'action
Target of Action
It is known that similar compounds are used in the preparation of derivatives that have activity as antileukemia agents . These agents typically target specific proteins or enzymes involved in cell growth and division, particularly in cancer cells .
Mode of Action
Based on its structural similarity to other antileukemia agents, it can be inferred that it may interact with its targets by binding to them, thereby inhibiting their function and leading to a decrease in the proliferation of leukemia cells .
Biochemical Pathways
Given its potential role as an antileukemia agent, it may be involved in pathways related to cell growth and division, apoptosis, and dna synthesis .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . This suggests that it may be absorbed in the body when administered orally or intravenously. The distribution, metabolism, and excretion of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic rate.
Result of Action
As a potential antileukemia agent, it may lead to the inhibition of cell growth and division, induction of apoptosis, and disruption of dna synthesis in leukemia cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.
Propriétés
IUPAC Name |
3-[(pyrimidin-4-ylamino)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11;/h1-6,8H,7H2,(H,16,17)(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKUPICERIIDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

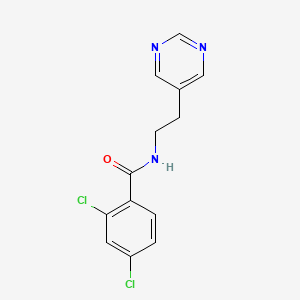
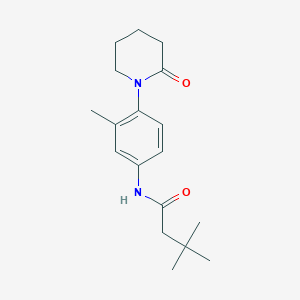

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)

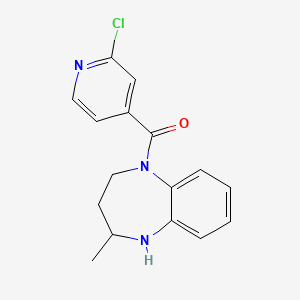
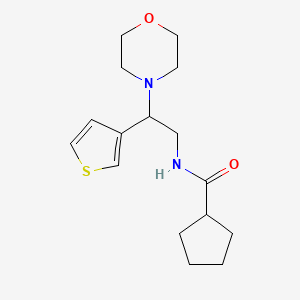
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)
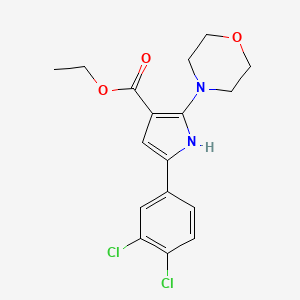
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)
